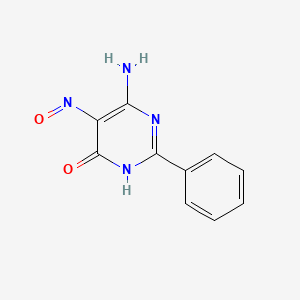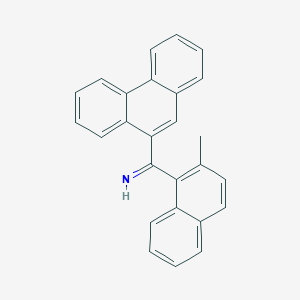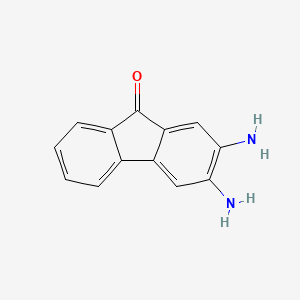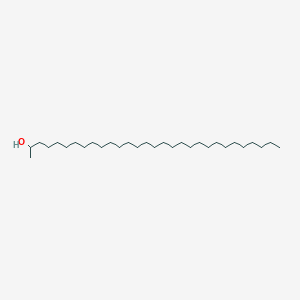
Phenol, chloro-5-methyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom, a methyl group, and an isopropyl group. It is commonly referred to as chlorothymol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, chloro-5-methyl-2-(1-methylethyl)- can be synthesized through various methods. One common method involves the chlorination of thymol (5-methyl-2-(1-methylethyl)phenol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at room temperature and yields the desired chlorinated product .
Industrial Production Methods: Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Phenol, chloro-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of 5-methyl-2-(1-methylethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, chloro-5-methyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its antimicrobial properties and potential use as a disinfectant.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Used in the formulation of antiseptic and disinfectant products.
Mechanism of Action
The mechanism of action of phenol, chloro-5-methyl-2-(1-methylethyl)- primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. It targets various molecular pathways involved in maintaining cell membrane integrity and function .
Comparison with Similar Compounds
Phenol, chloro-5-methyl-2-(1-methylethyl)- can be compared with other similar compounds such as:
Thymol (5-methyl-2-(1-methylethyl)phenol): Lacks the chlorine substitution, making it less potent as an antimicrobial agent.
Carvacrol (5-isopropyl-2-methylphenol): Similar structure but lacks the chlorine atom, resulting in different antimicrobial properties.
Chlorothymol (4-chloro-2-isopropyl-5-methylphenol): Another name for the same compound, emphasizing its chlorinated nature.
The uniqueness of phenol, chloro-5-methyl-2-(1-methylethyl)- lies in its chlorinated structure, which enhances its antimicrobial properties compared to its non-chlorinated counterparts.
Properties
CAS No. |
12001-44-4 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-chloro-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4-6,12H,1-3H3 |
InChI Key |
RPTBHWFXUBPYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



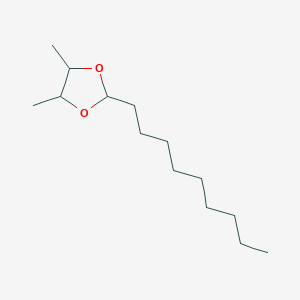
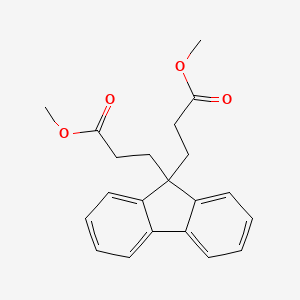
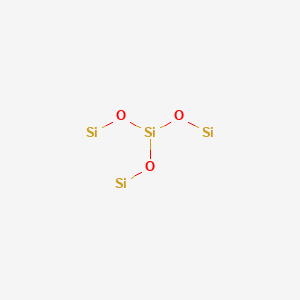



![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
